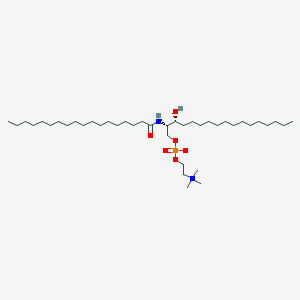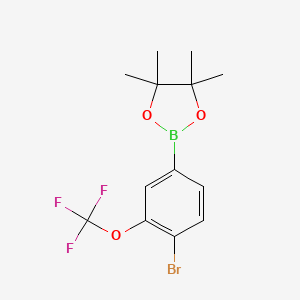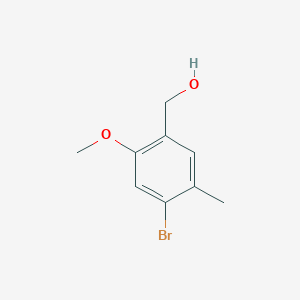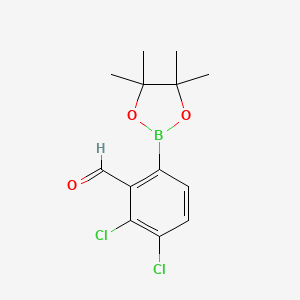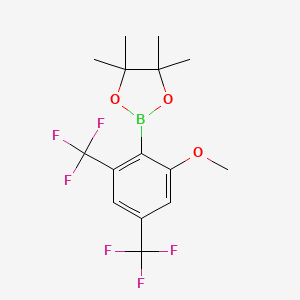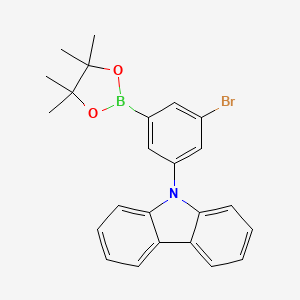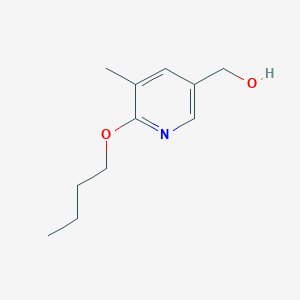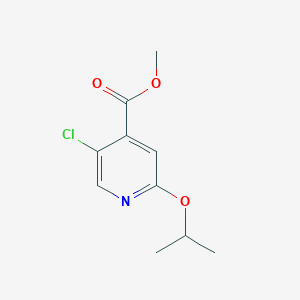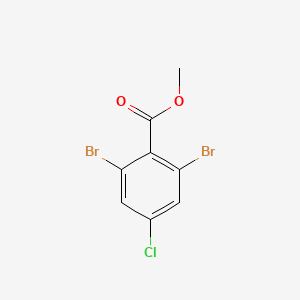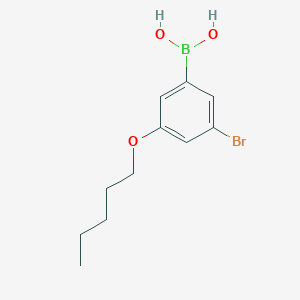
5-Bromo-3-pentyloxyphenylboronic acid
Vue d'ensemble
Description
5-Bromo-3-pentyloxyphenylboronic acid is a chemical compound with the CAS Number: 2121512-33-0 . It has a molecular weight of 286.96 . The IUPAC name for this compound is (3-bromo-5-(pentyloxy)phenyl)boronic acid .
Synthesis Analysis
The primary method for the synthesis of boronic acids like 5-Bromo-3-pentyloxyphenylboronic acid is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The InChI code for 5-Bromo-3-pentyloxyphenylboronic acid is 1S/C11H16BBrO3/c1-2-3-4-5-16-11-7-9(12(14)15)6-10(13)8-11/h6-8,14-15H,2-5H2,1H3 .Chemical Reactions Analysis
5-Bromo-3-pentyloxyphenylboronic acid, as a boronic ester, can undergo catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
5-Bromo-3-pentyloxyphenylboronic acid is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides using a palladium catalyst. 5-Bromo-3-pentyloxyphenylboronic acid serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex organic molecules .
Organometallic Chemistry
5-Bromo-3-pentyloxyphenylboronic acid participates in organometallic reactions, especially those involving transition metals. Its boron atom can coordinate with metal centers, influencing reactivity and selectivity.
These applications highlight the versatility of 5-Bromo-3-pentyloxyphenylboronic acid in diverse scientific contexts. Researchers continue to explore its potential in various fields, making it an exciting compound for future discoveries . If you need further details or additional applications, feel free to ask!
Safety and Hazards
Orientations Futures
The use of boronic acids like 5-Bromo-3-pentyloxyphenylboronic acid in Suzuki–Miyaura coupling reactions is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . Future directions could involve the development of more efficient and environmentally benign organoboron reagents for this process .
Mécanisme D'action
Target of Action
5-Bromo-3-pentyloxyphenylboronic acid is primarily used as a reagent in organic synthesis . Its primary targets are the molecules it interacts with during these reactions, such as in the Suzuki–Miyaura cross-coupling .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 5-Bromo-3-pentyloxyphenylboronic acid acts as an organoboron reagent . The reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid moiety of the compound interacts with the palladium catalyst, transferring the organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon-carbon bonds . The reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Pharmacokinetics
Boronic esters, such as 5-Bromo-3-pentyloxyphenylboronic acid, are generally stable and easy to purify, making them attractive for chemical transformations .
Result of Action
The result of the action of 5-Bromo-3-pentyloxyphenylboronic acid in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 5-Bromo-3-pentyloxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed under mild and functional group tolerant conditions . The stability of boronic esters can also be affected by air and moisture . Therefore, these factors need to be carefully controlled to ensure the effectiveness of the reaction.
Propriétés
IUPAC Name |
(3-bromo-5-pentoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BBrO3/c1-2-3-4-5-16-11-7-9(12(14)15)6-10(13)8-11/h6-8,14-15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZSUYTZYXCKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCCCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246521 | |
| Record name | Boronic acid, B-[3-bromo-5-(pentyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-pentyloxyphenylboronic acid | |
CAS RN |
2121512-33-0 | |
| Record name | Boronic acid, B-[3-bromo-5-(pentyloxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-5-(pentyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




